molecular formula C20H23N7O2 B6505963 1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea CAS No. 1421476-53-0

1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea

Cat. No.: B6505963
CAS No.: 1421476-53-0
M. Wt: 393.4 g/mol
InChI Key: SCFMPYPUAMJQPD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-methoxy-2-methylphenyl group and a pyridin-2-ylamino-pyrimidin-4-yl ethyl chain. The methoxy and methyl substituents on the phenyl ring may enhance lipophilicity and metabolic stability, while the pyrimidine-pyridine scaffold likely contributes to hydrogen bonding and target interaction .

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-14-11-15(29-2)6-7-16(14)26-20(28)23-10-9-22-18-12-19(25-13-24-18)27-17-5-3-4-8-21-17/h3-8,11-13H,9-10H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMPYPUAMJQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of the compound with structurally or functionally related urea derivatives. Data are synthesized from peer-reviewed studies and chemical databases.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound : 1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea - 4-Methoxy-2-methylphenyl
- Ethylurea linker
- Pyridin-2-ylamino-pyrimidine core
~452.5 (calculated) Potential kinase inhibition via pyrimidine-pyridine interaction; enhanced solubility due to methoxy group N/A
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) - Chloro-trifluoromethylphenyl
- Thioether linker
- 4-Methoxy-3,5-dimethylpyridine
~552.0 High binding affinity for EGFR (IC₅₀ = 12 nM); improved metabolic stability due to trifluoromethyl group
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea - 3-Chlorophenyl
- Pyrrolidinyl-pyrimidine core
~440.9 Moderate VEGFR-2 inhibition (IC₅₀ = 340 nM); reduced solubility due to hydrophobic pyrrolidine
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea - Furopyrimidine core
- Fluoro-trifluoromethylphenyl
~568.5 Enhanced DNA intercalation; fluorescence properties for imaging applications

Key Findings

Substituent Effects: The 4-methoxy-2-methylphenyl group in the target compound likely improves membrane permeability compared to the 3-chlorophenyl group in ’s compound, which may hinder absorption due to higher electronegativity .

Linker Flexibility :

  • The ethylurea linker in the target compound provides conformational flexibility, contrasting with the rigid thioether linker in compound 7n (), which restricts rotational freedom but enhances target specificity .

Biological Activity :

  • Unlike the furopyrimidine derivative in , the target compound lacks fused ring systems, which may reduce off-target interactions but also limit DNA-binding efficacy .

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